![molecular formula C20H17N5O3S2 B2541643 N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide CAS No. 612522-58-4](/img/structure/B2541643.png)

N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

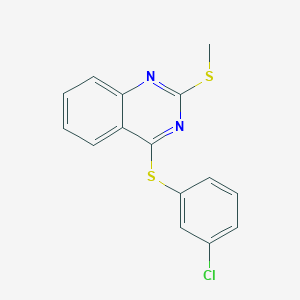

“N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide” is a chemical compound with the molecular formula C23H21N5O5S2. It has an average mass of 511.573 Da and a monoisotopic mass of 511.098419 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzamide group, a thiazole group, and a furo[2,3-d]pyrimidine group . The compound has a total of 10 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 132.9±0.4 cm3, and a molar volume of 336.0±5.0 cm3. It has a polar surface area of 191 Å2 and a polarizability of 52.7±0.5 10-24 cm3. The surface tension is 86.4±5.0 dyne/cm .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory and analgesic effects. Notably:

- Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide displayed anti-inflammatory and analgesic activities .

Antitubercular Activity

Indole derivatives have been explored for their potential against Mycobacterium tuberculosis. Notable findings include:

- Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, some of which exhibited potent anti-tubercular activity .

Anti-HIV Activity

Researchers have investigated indole derivatives for their anti-HIV properties:

- Selvam et al. screened 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, finding anti-HIV activity against HIV-1 and HIV-2 strains .

Antimicrobial Potential

The compound’s antimicrobial activity is noteworthy:

- The derivative 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide exhibited high antimicrobial activity .

Other Biological Activities

Indole derivatives also show antioxidant, antidiabetic, and antimalarial properties, making them versatile candidates for further exploration .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound N-(5,6-dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}furo[2,3-d]pyrimidin-4-yl)benzamide, also known as F1367-0011 or STL079538, is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a kinase critically involved in T cell receptor (TCR) signaling .

Mode of Action

F1367-0011 interacts with HPK1 by inhibiting its kinase activity . This inhibition initiates a negative-feedback loop that raises the threshold of stimulus required for T cell responses . The compound’s interaction with HPK1 results in an increase in T cell responsiveness to antigen stimulus .

Biochemical Pathways

The compound affects the TCR signaling pathway, which is crucial for the activation and function of T cells . By inhibiting HPK1, F1367-0011 disrupts the negative feedback loop in TCR signaling, enhancing T cell responsiveness . This can lead to increased antigen recognition and improved efficacy of therapies like PD-1 blockade .

Result of Action

The molecular and cellular effects of F1367-0011’s action include a dose-dependent inhibition of SLP76 phosphorylation (a downstream effect of HPK1 activation) and an increase in T cell proliferation following suboptimal TCR stimulation . The compound also increases both CD8 and CD4 cytokine recall responses to MHC-presented peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of F1367-0011. For instance, the presence of immunosuppressive metabolites like PGE2 and adenosine, which can activate HPK1 through their receptors, might affect the compound’s efficacy . F1367-0011 has shown the ability to resist these metabolites, maintaining its ability to enhance immune responses .

Propiedades

IUPAC Name |

N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S2/c1-11-12(2)28-18-15(11)16(23-17(27)13-6-4-3-5-7-13)24-20(25-18)30-10-14(26)22-19-21-8-9-29-19/h3-9H,10H2,1-2H3,(H,21,22,26)(H,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBICMRPSHIRAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541561.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2541563.png)

![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)

![Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2541567.png)

![7-Bromospiro[chromane-2,3'-thietan]-4-one](/img/structure/B2541568.png)

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2541569.png)

![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2541570.png)

![5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline](/img/no-structure.png)

![2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2541581.png)

![6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2541582.png)